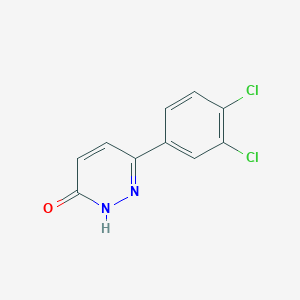

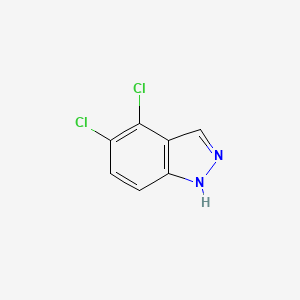

4,5-dichloro-1H-indazole

Descripción general

Descripción

4,5-Dichloro-1H-indazole is a chemical compound with the molecular weight of 187.03 . The IUPAC name for this compound is 4,5-dichloro-1H-indazole .

Synthesis Analysis

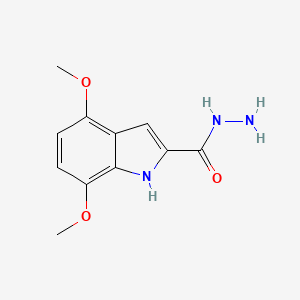

The synthesis of indazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . For instance, one method involves reacting 1,5-diaryl,4-acetyl cyclohexen-3-one with hydrazine hydrate and selected hydrazides . Another approach involves the use of transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis

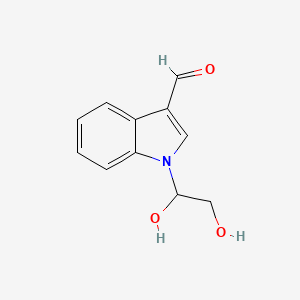

The reactions of indazole derivatives can be influenced by various factors. For example, the reaction of 1H-indazole with formaldehyde in aqueous hydrochloric acid solutions has been studied .Physical And Chemical Properties Analysis

4,5-Dichloro-1H-indazole is a solid substance at room temperature . It has a storage temperature of 2-8°C . The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) .Aplicaciones Científicas De Investigación

Anticancer Properties

Indazoles exhibit promising anticancer activity. Researchers have investigated the cytotoxic effects of 4,5-dichloro-1H-indazole derivatives against various cancer cell lines. For instance, compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide demonstrated inhibition of cell growth, particularly against colon and melanoma cell lines .

Tyrosine Kinase Inhibition

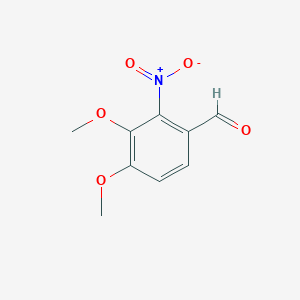

Zhao et al. reported novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors. These compounds were evaluated for their potential in targeting FGFRs, which play crucial roles in cancer progression and angiogenesis .

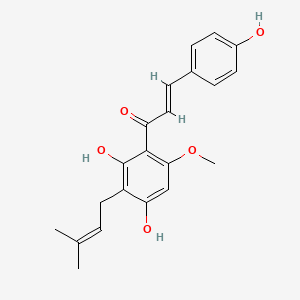

Anti-Inflammatory Activity

Indazoles, including 4,5-dichloro-1H-indazole, have been explored for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in the context of chronic inflammatory diseases .

Phosphoinositide 3-Kinase δ Inhibition

Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). Targeting PI3Kδ is relevant for respiratory disease treatment. Although not directly studied for 4,5-dichloro-1H-indazole, this pathway warrants exploration .

Synthetic Approaches

Efforts have been made to develop synthetic strategies for indazoles, including 4,5-dichloro-1H-indazole. Transition metal-catalyzed reactions, reductive cyclization, and solvent-free approaches have been explored. For example, a Cu(OAc)₂-catalyzed synthesis of 1H-indazoles via N–N bond formation has been reported .

Mecanismo De Acción

Target of Action

4,5-Dichloro-1H-indazole is a derivative of the imidazole compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Safety and Hazards

The safety information for 4,5-dichloro-1H-indazole includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-dichloro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJQOQVDJFLFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)